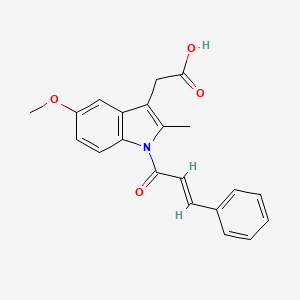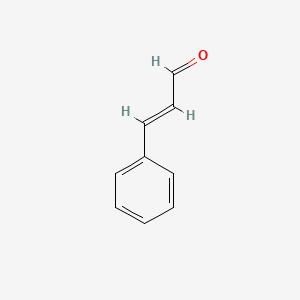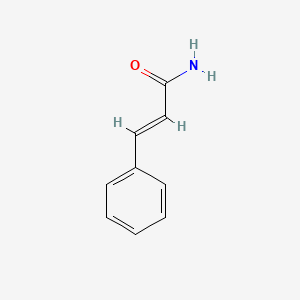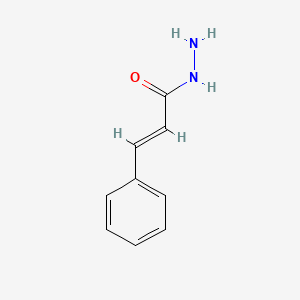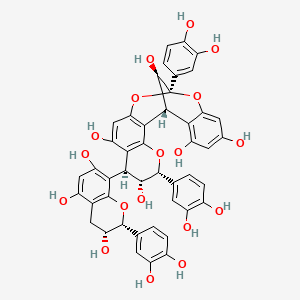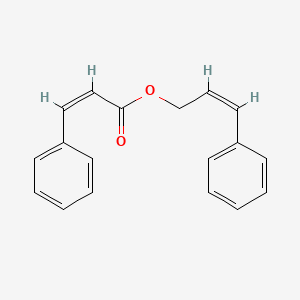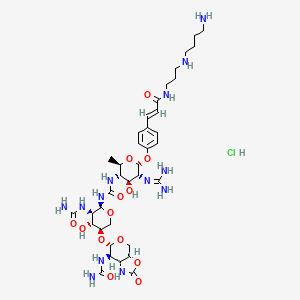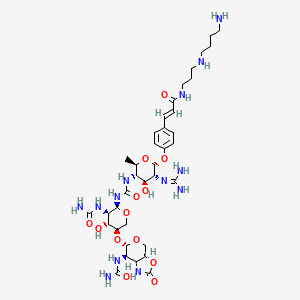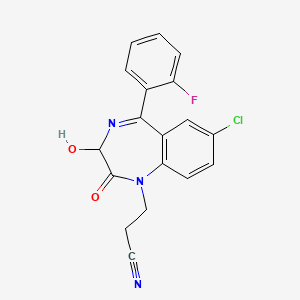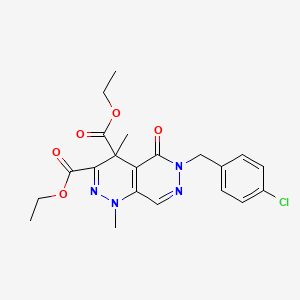
CK-119
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CK-119 is a complex organic compound that belongs to the class of pyridazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CK-119 typically involves multi-step organic reactions. Common starting materials include pyridazine derivatives and chlorophenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid derivatives involves interaction with specific molecular targets and pathways. These compounds may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridazine derivatives
- Chlorophenyl compounds
- Tetrahydropyridazine derivatives
Uniqueness
Conclusion
CK-119 is a complex and versatile compound with potential applications in various scientific fields
Propiedades
Número CAS |
197917-10-5 |
|---|---|
Fórmula molecular |
C21H23ClN4O5 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate |
InChI |
InChI=1S/C21H23ClN4O5/c1-5-30-19(28)17-21(3,20(29)31-6-2)16-15(25(4)24-17)11-23-26(18(16)27)12-13-7-9-14(22)10-8-13/h7-11H,5-6,12H2,1-4H3 |
Clave InChI |
FVWILZZSXZMAHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C |
SMILES canónico |
CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CK-119; CK119; CK 119; UNII-AL53N923EI; GC-6119. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


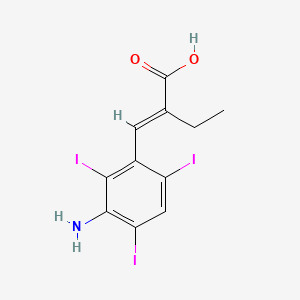
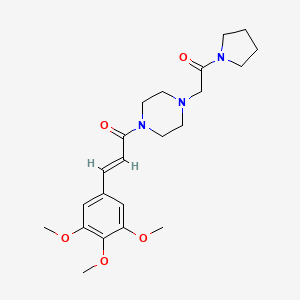
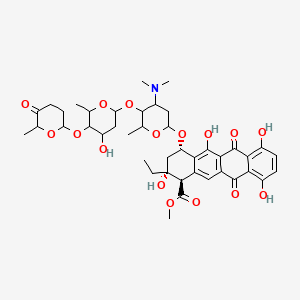
![4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B1669047.png)
